1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C9H15I. It is a derivative of bicyclo[1.1.1]pentane, a unique and highly strained bicyclic hydrocarbon. The compound is characterized by the presence of an iodine atom and a 2-methylpropyl group attached to the bicyclo[1.1.1]pentane core. This structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with [1.1.1]propellane. This reaction can be performed in a flow system and requires only light as a catalyst, making it a clean and scalable method. The reaction proceeds efficiently without the need for additional catalysts, initiators, or additives . The general reaction scheme is as follows:
Starting Materials: Alkyl iodides and [1.1.1]propellane.
Reaction Conditions: Light-enabled reaction in a flow system.
Product: this compound with high purity.
This method allows for the production of the compound in milligram, gram, and even kilogram quantities, making it suitable for both laboratory-scale and industrial-scale synthesis .
Chemical Reactions Analysis
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the parent hydrocarbon.
Radical Reactions: The strained bicyclo[1.1.1]pentane core makes the compound susceptible to radical reactions, which can lead to the formation of various substituted derivatives
Scientific Research Applications
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology and Medicine: The compound is used in drug discovery and development as a bioisostere for aromatic rings.
Industry: It is used in the production of advanced materials, including molecular rods, rotors, and supramolecular linker units.
Mechanism of Action
The mechanism of action of 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane is primarily determined by its ability to undergo various chemical transformations. The iodine atom and the strained bicyclo[1.1.1]pentane core play crucial roles in its reactivity. The compound can interact with molecular targets through covalent bonding, radical reactions, and non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparison with Similar Compounds
1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-Bromo-3-(2-methylpropyl)bicyclo[1.1.1]pentane: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and chemical properties.
1-Chloro-3-(2-methylpropyl)bicyclo[1.1.1]pentane: Contains a chlorine atom, leading to variations in its chemical behavior and applications.
1-Fluoro-3-(2-methylpropyl)bicyclo[1.1.1]pentane: The presence of a fluorine atom imparts unique properties, including increased stability and different reactivity patterns.
The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and enables specific chemical transformations that are not possible with other halogenated derivatives.
Properties
IUPAC Name |
1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15I/c1-7(2)3-8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGCFOCZMJAUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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